molecular formula C22H21NO6 B11167484 (2R)-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11167484
M. Wt: 395.4 g/mol
InChI Key: JFMINVBDFYTFLG-HXUWFJFHSA-N
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Description

2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the cyclization of 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. These methods aim to maximize yield while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, sodium azides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid is unique due to its specific structural modifications, which confer distinct biological properties. Its methoxy and dimethyl groups, along with the acetamido and phenylacetic acid moieties, contribute to its diverse range of activities and applications .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2R)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-12-9-16(28-3)19-13(2)15(22(27)29-17(19)10-12)11-18(24)23-20(21(25)26)14-7-5-4-6-8-14/h4-10,20H,11H2,1-3H3,(H,23,24)(H,25,26)/t20-/m1/s1

InChI Key

JFMINVBDFYTFLG-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)C)C(=C1)OC

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(C3=CC=CC=C3)C(=O)O)C)C(=C1)OC

Origin of Product

United States

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